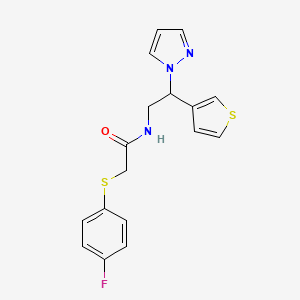

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Description

This compound features a unique acetamide backbone substituted with a 4-fluorophenylthio group, a pyrazole ring (1H-pyrazol-1-yl), and a thiophen-3-yl moiety connected via an ethyl chain.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3OS2/c18-14-2-4-15(5-3-14)24-12-17(22)19-10-16(13-6-9-23-11-13)21-8-1-7-20-21/h1-9,11,16H,10,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWVAAOFZMQEAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNC(=O)CSC2=CC=C(C=C2)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Pyrazole Ring: Starting from hydrazine and a 1,3-dicarbonyl compound to form the pyrazole ring.

Introduction of the Thiophene Ring: Using a thiophene derivative, such as thiophene-3-carboxaldehyde, in a condensation reaction.

Formation of the Thioacetamide Moiety: Reacting 4-fluorothiophenol with chloroacetamide under basic conditions to form the thioacetamide group.

Coupling Reactions: Combining the intermediates through coupling reactions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the pyrazole ring or the thioacetamide moiety.

Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in the field of medicinal chemistry due to its biological activities:

- Anticancer Activity: Compounds with similar structural motifs have shown promising results against various cancer cell lines. For instance, derivatives of thiophene and pyrazole have been evaluated for their cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. Molecular docking studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) .

- Anti-inflammatory Properties: Research indicates potential anti-inflammatory effects attributed to the compound's ability to inhibit specific pathways involved in inflammation. The mechanism involves the modulation of enzyme activity related to inflammatory responses, making it a candidate for further exploration as an anti-inflammatory agent .

- Antimicrobial Activity: Similar compounds have demonstrated antibacterial and antifungal properties. The presence of the thiophene ring is particularly noted for enhancing antimicrobial efficacy, suggesting that this compound could be effective against various pathogens .

Agrochemical Applications

The structural characteristics of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide also position it as a promising candidate in agrochemicals:

- Pesticidal Activity: The combination of thienyl and pyrazole moieties has been linked to pesticidal properties. Research into similar compounds indicates their potential as effective agents against agricultural pests, suggesting that this compound could be optimized for use in pest control formulations .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring: This is achieved through cyclization reactions starting from hydrazine derivatives and suitable carbonyl compounds.

- Introduction of the Thiophene Ring: This can be accomplished via cross-coupling reactions such as Suzuki or Sonogashira coupling.

- Amide Bond Formation: The final step involves coupling the intermediate with an appropriate acyl chloride under basic conditions .

The mechanism of action primarily revolves around enzyme inhibition and receptor modulation, allowing the compound to influence various biological pathways effectively.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Target Compound

- Core : Acetamide.

- Substituents :

- Pyrazole (1H-pyrazol-1-yl) and thiophen-3-yl groups on the ethyl chain.

- 4-Fluorophenylthio group on the acetamide sulfur.

Analogous Compounds:

N-(1,3-Thiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide ():

- Replaces pyrazole/thiophene with thiazole and dichlorophenyl groups.

- Twisted molecular plane (61.8° between thiazole and dichlorophenyl rings), affecting crystal packing .

N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ():

- Shares the 4-fluorophenyl group but uses benzothiazole instead of pyrazole/thiophene.

- Benzothiazole’s larger aromatic system may enhance lipophilicity .

- Cyclopentapyrimidine core with fluorobenzyl thioether.

- Larger heterocyclic system compared to the target compound’s simpler acetamide backbone .

N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides ():

Physicochemical Properties

Key Observations :

- The 4-fluorophenylthio group in the target compound may reduce solubility compared to non-fluorinated analogs (e.g., methoxy-substituted compounds in ) .

- Thiophene’s sulfur atom could improve membrane permeability relative to oxygen-containing heterocycles.

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that exhibits a variety of biological activities due to its unique structural features, including a pyrazole ring, thiophene moiety, and a fluorophenyl thioacetamide group. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound can be described by the following molecular formula:

| Property | Details |

|---|---|

| Common Name | This compound |

| Molecular Formula | C₁₅H₁₄N₂OS₂ |

| Molecular Weight | 306.41 g/mol |

Antiviral Properties

Research indicates that pyrazole derivatives, including compounds with similar structures to this compound, exhibit significant antiviral activity. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit viral replication at low micromolar concentrations, suggesting potential use in antiviral therapies .

Anticancer Activity

The compound's structure suggests possible interactions with various biological targets involved in cancer progression. Pyrazole derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, a series of pyrazole compounds showed promising results against various cancer cell lines, indicating that modifications to the pyrazole core can enhance anticancer efficacy .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Similar compounds have been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings highlight the potential for this compound to be developed as an anti-inflammatory agent .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or viral replication.

- Receptor Modulation : It may interact with receptors that regulate cell signaling pathways related to cancer or inflammation.

- Apoptosis Induction : By triggering apoptotic pathways in cancer cells, it could contribute to reduced tumor viability.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antiviral Activity : A study demonstrated that a series of pyrazole derivatives exhibited EC50 values ranging from 0.20 to 0.35 μM against viral infections, highlighting their potential as antiviral agents .

- Anticancer Research : In vitro studies on pyrazole derivatives indicated significant cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values often below 10 µM .

- Anti-inflammatory Studies : Compounds structurally related to this compound showed up to 85% inhibition of TNF-α production at concentrations as low as 10 µM compared to standard anti-inflammatory drugs .

Q & A

Q. Q1. What are the key steps in synthesizing N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves sequential functionalization of core heterocycles:

Pyrazole Formation : Cyclopropyl hydrazine reacts with thiophen-3-yl ketone under acidic/basic conditions to form the pyrazole-thiophene intermediate .

Amide Coupling : The intermediate is reacted with 2-((4-fluorophenyl)thio)acetic acid using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or acetonitrile. Triethylamine is often added to neutralize acid byproducts .

Purification : Thin-layer chromatography (TLC) monitors reaction progress, while final purification employs column chromatography or recrystallization.

Q. Optimization Tips :

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates for amide coupling.

- Catalysts : Use 10–15 mol% triethylamine to enhance yields .

- Temperature : Maintain 0–5°C during coupling to minimize side reactions.

Q. Q2. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 401.5 (C₁₉H₁₈FN₃OS₂) .

- Infrared Spectroscopy (IR) : Stretching bands at 1650–1680 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-F) validate functional groups .

Advanced Research Questions

Q. Q3. What strategies can resolve contradictory bioactivity data (e.g., antimicrobial vs. anticancer activity) across structurally similar analogs?

Methodological Answer:

Structure-Activity Relationship (SAR) Analysis :

- Compare substituent effects (e.g., cyclopropyl vs. methyl groups on pyrazole) using bioassay data from analogs (Table 1) .

| Compound Variant | Bioactivity Profile | Key Substituent |

|---|---|---|

| 5-Cyclopropyl-pyrazole analog | Anticancer (IC₅₀: 12 µM) | Cyclopropyl group |

| 5-Methyl-thiazole analog | Antimicrobial (MIC: 8 µg/mL) | Thiazole ring |

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 (anti-inflammatory) or topoisomerase II (anticancer) .

Dose-Response Studies : Test the compound at multiple concentrations (0.1–100 µM) to identify off-target effects or biphasic responses .

Q. Q4. How can researchers design experiments to elucidate the mechanism of action for this compound?

Methodological Answer:

Enzyme Inhibition Assays :

- Kinase Inhibition : Use ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR, VEGFR) implicated in cancer .

- Cytochrome P450 Inhibition : Assess metabolic stability via fluorometric screening .

Cellular Pathways :

- Apoptosis Markers : Measure caspase-3/7 activation (fluorogenic substrates) and mitochondrial membrane potential (JC-1 dye) .

- Reactive Oxygen Species (ROS) : Quantify ROS levels using DCFH-DA probes .

In Vivo Validation :

- Administer the compound (10–50 mg/kg) in xenograft mouse models. Monitor tumor volume and biomarker expression (e.g., Ki-67 for proliferation) .

Q. Q5. What computational methods are suitable for predicting physicochemical properties and toxicity?

Methodological Answer:

- ADMET Prediction :

- SwissADME : Predict logP (lipophilicity: ~3.2), solubility (<10 µg/mL), and blood-brain barrier permeability .

- ProTox-II : Estimate hepatotoxicity (Probability: 65%) and mutagenicity .

- Quantum Chemical Calculations :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.5 eV) to assess redox stability .

Q. Q6. How can researchers address low yields in multi-step syntheses of this compound?

Methodological Answer:

Intermediate Trapping : Isolate unstable intermediates (e.g., pyrazole-thiophene) via flash chromatography .

Microwave-Assisted Synthesis : Reduce reaction time for amide coupling from 12 hours to 30 minutes at 80°C .

Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.